

Introduction: The Significance of the 1,4-Diazepane Scaffold

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Compound of Interest

Compound Name:	<i>1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride</i>
CAS No.:	199672-29-2
Cat. No.:	B1388972

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The 1,4-diazepane ring system is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. [1] Derivatives of 1,4-diazepane have demonstrated a wide spectrum of biological activities, including acting as central nervous system (CNS) agents, anticonvulsants, and anxiolytics. [2] The strategic introduction of substituents, such as the 3-fluorobenzyl group in the title compound, allows for the fine-tuning of physicochemical properties and pharmacological activity, a core principle in modern drug design. This guide focuses specifically on the dihydrochloride salt of 1-(3-Fluorobenzyl)-1,4-diazepane, providing the foundational knowledge required for its effective use in a research setting.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The key identifiers and properties of **1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride** are summarized below.

Property	Value	Source
CAS Number	199672-29-2	
Molecular Formula	C ₁₂ H ₁₇ FN ₂ · 2HCl	
Molecular Weight	281.19 g/mol	
Chemical Structure	(See Diagram 1)	
InChI	InChI=1S/C12H17FN2.2ClH/c 13-12-4-1-3-11(9-12)10-15-7- 2-5-14-6-8-15;/h1,3- 4,9,14H,2,5-8,10H2;2*1H	
InChIKey	AEMPDWODYPYYPQ- UHFFFAOYSA-N	
SMILES	C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl.Cl	
Form	Solid	

Diagram 1: Chemical Structure of **1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride**

Caption: Structure of **1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride**.

Synthesis and Purification

The synthesis of **1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride** can be efficiently achieved via reductive amination. This classic and robust method involves the reaction of 1,4-diazepane with 3-fluorobenzaldehyde in the presence of a reducing agent. The dihydrochloride salt is then formed by treating the resulting free base with hydrochloric acid.

Rationale for Experimental Choices

- **Reductive Amination:** This strategy is chosen for its high efficiency and selectivity in forming C-N bonds. It proceeds via an intermediate iminium ion, which is readily reduced.
- **Reducing Agent (Sodium Triacetoxyborohydride, STAB):** STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than

alternatives like sodium cyanoborohydride and can be used in a one-pot procedure.

- Solvent (Dichloromethane, DCM): DCM is an excellent solvent for the reactants and does not interfere with the reaction. Its volatility simplifies product isolation.
- Purification (Column Chromatography): This is a standard and effective method for removing unreacted starting materials and by-products, ensuring high purity of the final free base before salt formation.
- Salt Formation (HCl in Ether): The use of ethereal HCl provides a non-aqueous medium for the clean precipitation of the hydrochloride salt, minimizing the inclusion of water and facilitating isolation by simple filtration.

Experimental Protocol: Synthesis

Step 1: Reductive Amination (Formation of the Free Base)

- To a stirred solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 3-fluorobenzaldehyde (1.05 eq).
- Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
- Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, controlling any mild exotherm.
- Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
[\[3\]](#)
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Separate the organic layer. Extract the aqueous layer twice with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude free base.

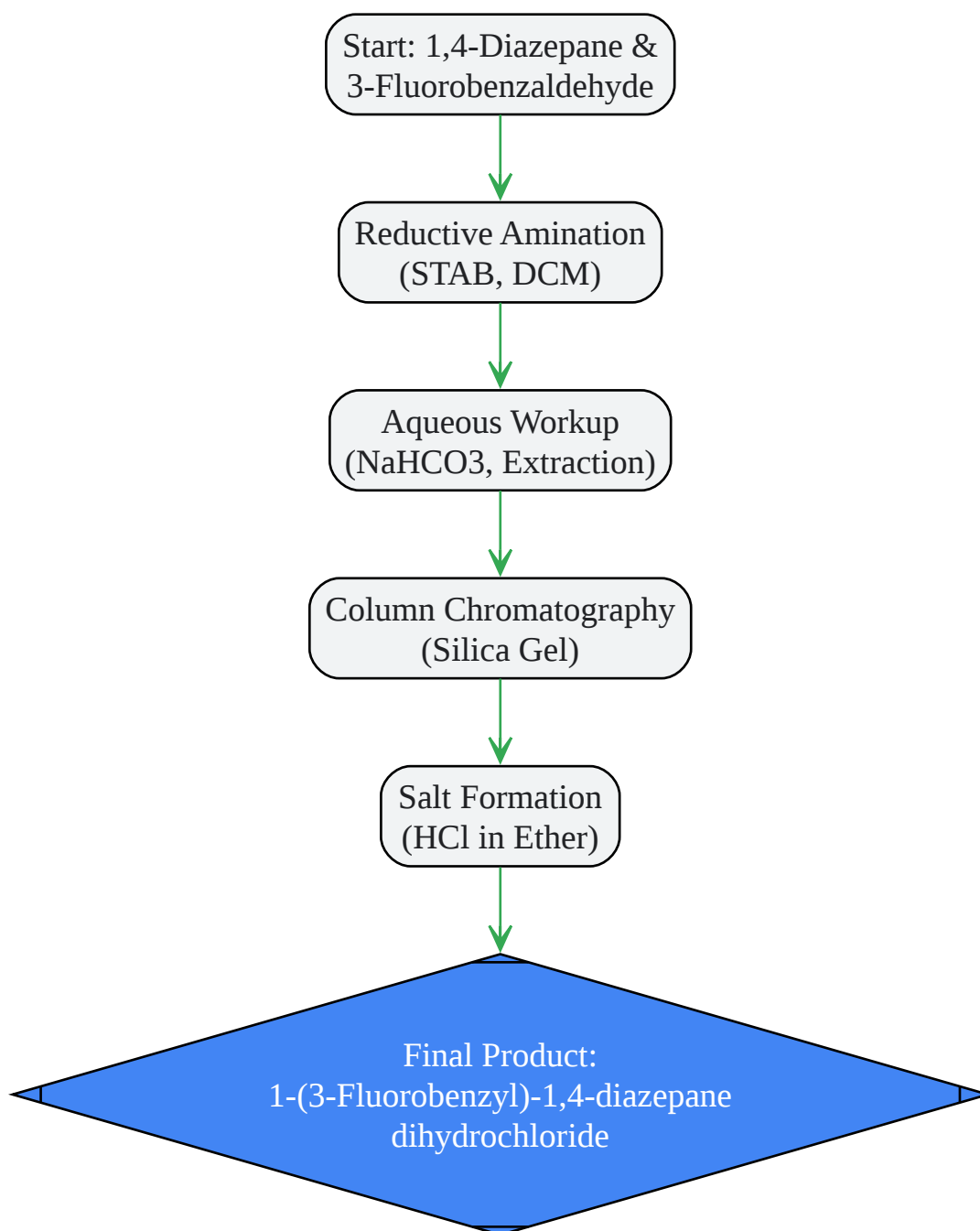
Step 2: Purification of the Free Base

- Purify the crude product by flash column chromatography on silica gel, using a gradient elution of DCM and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to isolate the pure 1-(3-Fluorobenzyl)-1,4-diazepane.

Step 3: Dihydrochloride Salt Formation

- Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
- Slowly add a 2.0 M solution of HCl in diethyl ether (2.2 eq) with vigorous stirring.
- A white precipitate will form immediately. Continue stirring for 30 minutes.
- Isolate the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield **1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride** as a white solid.

Diagram 2: Synthetic Workflow



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Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard analytical techniques are employed for this purpose.

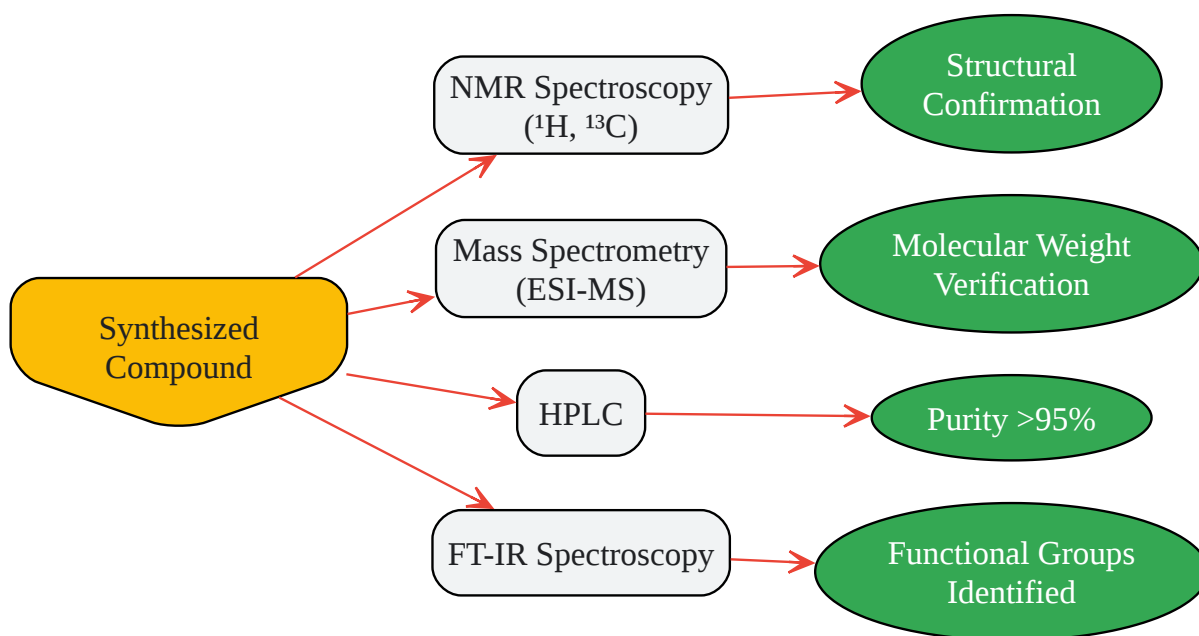
Technique	Purpose	Expected Results
^1H NMR	Structural Elucidation	Signals corresponding to aromatic protons (fluorobenzyl group), the benzylic CH_2 , and the protons of the diazepane ring in the correct integration ratios.
Mass Spec (MS)	Molecular Weight Confirmation	An $[\text{M}+\text{H}]^+$ ion peak corresponding to the mass of the free base ($\text{C}_{12}\text{H}_{17}\text{FN}_2$), which is approximately 209.14 m/z.
HPLC	Purity Assessment	A single major peak, indicating high purity (typically >95%).
FT-IR	Functional Group Analysis	Characteristic peaks for N-H stretching (from the protonated amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching.

Illustrative Analytical Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer.^[3] The spectra should be consistent with the proposed structure.
- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).

- Mass Spectrometry (MS): Analyze a dilute solution of the compound using electrospray ionization (ESI) in positive ion mode to confirm the molecular weight of the free base.

Diagram 3: Analytical Characterization Workflow



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Caption: Standard workflow for analytical validation.

Applications in Research and Drug Development

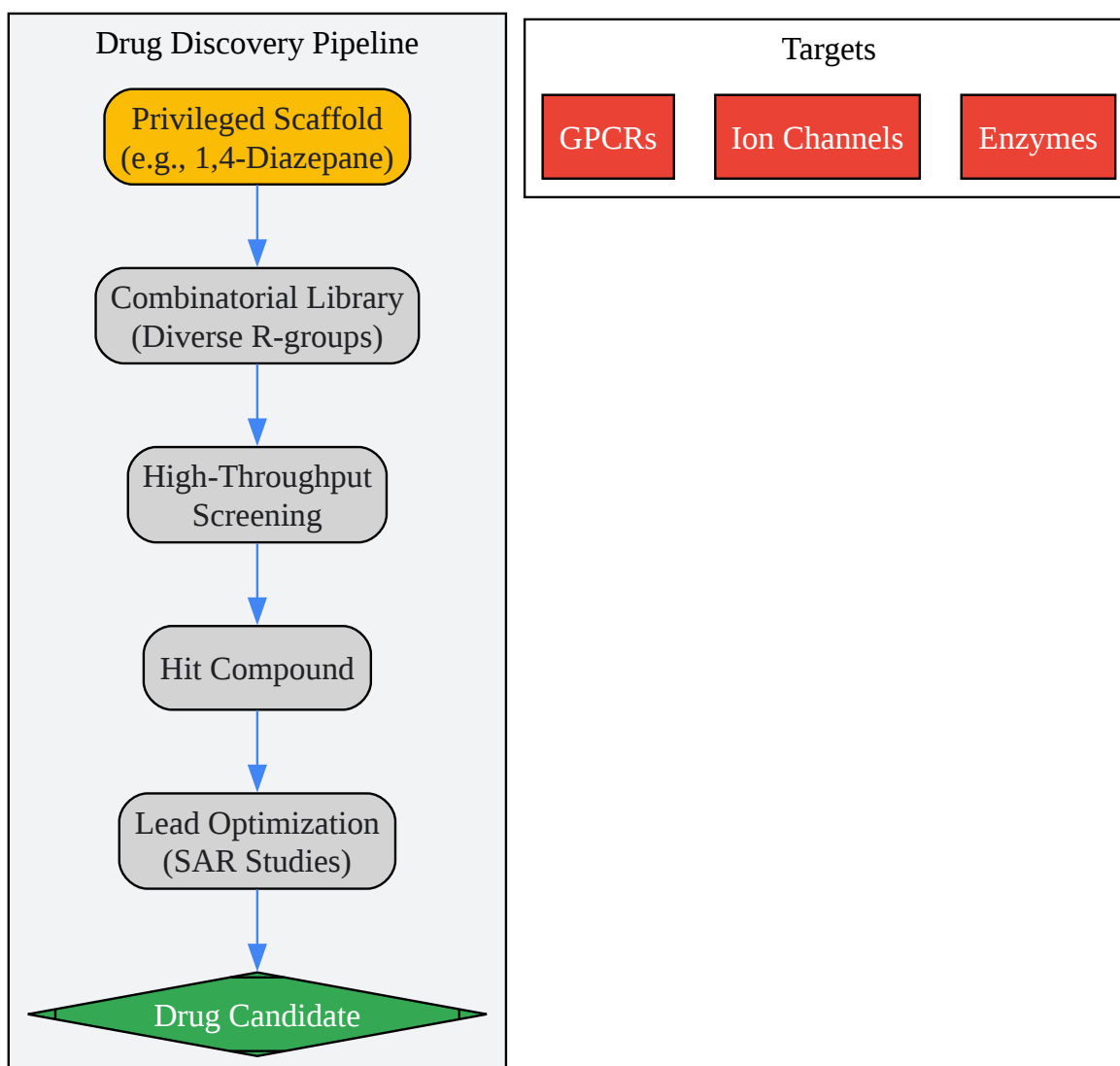
1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride is primarily a research chemical and a building block for the synthesis of more complex molecules. Its utility stems from the combination of the privileged 1,4-diazepane scaffold and the fluorobenzyl moiety.

- Scaffold for Library Synthesis: The secondary amine within the diazepane ring provides a reactive handle for further functionalization, allowing for the creation of a diverse library of compounds for screening against various biological targets.
- Probing Structure-Activity Relationships (SAR): The fluorine atom on the benzyl group is a common feature in modern medicinal chemistry. It can serve as a bioisostere for a hydrogen

atom, potentially enhancing metabolic stability by blocking sites of oxidative metabolism. It can also modulate electronics and lipophilicity, which can influence receptor binding affinity and pharmacokinetic properties.

- Potential as a CNS Agent: Given the prevalence of the 1,4-diazepane core in CNS-active drugs, this compound and its derivatives are logical candidates for investigation in neurological and psychiatric disorders.[2] For instance, related structures have been investigated as 5-HT₆ antagonists for cognitive disorders and as CB2 agonists.[4][5]

Diagram 4: The Privileged Scaffold Concept



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Caption: Use of a privileged scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. The following information is derived from standard safety data sheets for related chemicals.^{[6][7][8][9][10]}

Aspect	Recommendation	Rationale
Personal Protective Equipment (PPE)	Wear safety glasses, a lab coat, and chemical-resistant gloves.[6]	To prevent skin and eye contact. The compound may cause skin and serious eye irritation.[9]
Handling	Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust. Wash hands thoroughly after handling.[6]	To minimize inhalation exposure and prevent accidental ingestion.
First Aid (Eyes)	Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[6][9]	To flush out the chemical and minimize damage to the eyes.
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][9]	To remove the compound from the skin surface.
First Aid (Ingestion)	Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6]	To dilute the substance and seek immediate professional medical advice.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Store locked up.	To prevent degradation from moisture and air, and to ensure it is secured from unauthorized access.

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